N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
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Overview
Description
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with specific functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by reaction with ammonia to yield 4-aminobenzoic acid.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced by reacting 4-aminobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced by reacting the intermediate with ethyl oxalyl chloride in the presence of a base.
Final Coupling Reaction: The final step involves coupling the intermediate with glycine ethyl ester hydrochloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation can yield N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzoic acid.
Reduction: Reduction can yield N-(2-aminoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)-4-(2-methyl-2-oxoethoxy)benzamide
- N-(2-amino-2-oxoethyl)-4-(2-ethyl-2-oxoethoxy)benzamide
- N-(2-amino-2-oxoethyl)-4-(2-propyl-2-oxoethoxy)benzamide
Uniqueness
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c15-13(18)7-16-14(19)10-3-5-11(6-4-10)20-8-12(17)9-1-2-9/h3-6,9H,1-2,7-8H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENODRIWJPQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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